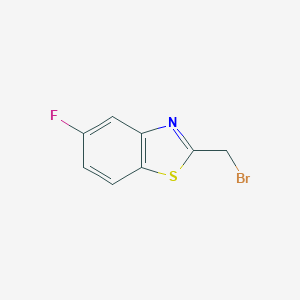

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

説明

BenchChem offers high-quality 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBLTCWLVUAGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560588 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143163-70-6 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

The benzothiazole scaffold is a cornerstone in the architecture of pharmacologically active molecules, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The strategic incorporation of a fluorine atom into this heterocyclic system often enhances metabolic stability, binding affinity, and bioavailability, making fluorinated benzothiazoles highly sought-after targets in drug discovery.[4] The 2-(bromomethyl) substituent serves as a versatile synthetic handle, a reactive electrophile poised for nucleophilic substitution, enabling the facile elaboration of the core structure into a diverse library of drug candidates.[5]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. It is structured to provide not just a protocol, but a causal understanding of the experimental choices, from the initial condensation reaction to the final characterization. We will delve into the mechanistic underpinnings of the synthesis, present a robust characterization workflow, and discuss the critical safety protocols required for handling the associated reagents and the final product.

PART 1: Synthesis Methodology

The synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is most effectively approached via a two-step sequence: first, the formation of the 2-methyl-5-fluoro-1,3-benzothiazole intermediate, followed by a selective free-radical bromination of the methyl group.

Overall Synthetic Workflow

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 2-Methyl-5-fluoro-1,3-benzothiazole

The foundational step is the condensation of 2-amino-4-fluorothiophenol with an acetylating agent. Acetic anhydride is an ideal choice as it serves both as a reactant and can facilitate the dehydration required for ring closure. This reaction is a classic method for forming the benzothiazole ring system.[1][6]

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorothiophenol (1.0 eq).

-

Reaction Initiation: To the starting material, add acetic anhydride (2.0-3.0 eq) in excess to act as both reagent and solvent.

-

Thermal Conditions: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-water to quench the excess acetic anhydride.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-methyl-5-fluoro-1,3-benzothiazole as a crystalline solid.

Step 2: Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

With the intermediate in hand, the next stage involves the selective bromination of the activated methyl group at the 2-position. A free-radical pathway using N-bromosuccinimide (NBS) is the method of choice for this transformation, as it allows for benzylic-type bromination with high selectivity. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction.[7]

Experimental Protocol:

-

Reagent Setup: To a solution of 2-methyl-5-fluoro-1,3-benzothiazole (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (1.0-1.1 eq).

-

Initiation: Add a catalytic amount of AIBN (0.05-0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated and sustained using a heat lamp to promote radical formation.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats to the surface.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Reaction Mechanisms: A Deeper Look

Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

Mechanism: Benzothiazole Formation

Caption: The three stages of free-radical bromination.

PART 2: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. A combination of spectroscopic techniques provides a complete structural picture.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm range with characteristic splitting due to fluorine coupling. A singlet for the bromomethyl (-CH₂Br) protons around 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic carbons between 110-160 ppm. The carbon attached to fluorine will show a large coupling constant (¹JCF). The bromomethyl carbon signal will appear around 30-40 ppm. |

| ¹⁹F NMR | A singlet or multiplet (depending on coupling to nearby protons) in the typical range for an aryl fluoride. |

| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=N stretching of the thiazole ring (~1600-1500 cm⁻¹), C-F stretching (~1250-1100 cm⁻¹), and C-Br stretching (~700-600 cm⁻¹). [8][9] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (C₈H₅BrFNS). A characteristic M+2 peak of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

Interpreting the Data

-

¹H NMR: The key signal to confirm successful bromination is the appearance of the -CH₂Br singlet and the disappearance of the -CH₃ singlet from the starting material.

-

Mass Spectrometry: The isotopic pattern of bromine is a definitive indicator of its incorporation into the molecule. The molecular formula can be confirmed by high-resolution mass spectrometry (HRMS).

PART 3: Safety, Handling, and Disposal

Trustworthiness through Self-Validation: A Culture of Safety

Working with bromomethyl compounds and their precursors requires strict adherence to safety protocols. These compounds are often lachrymators and alkylating agents, posing significant health risks. [10][11][12]

-

Hazard Identification: 2-(Bromomethyl)benzothiazole derivatives are classified as corrosive and can cause severe skin burns and eye damage. [11]They are often toxic if swallowed or in contact with skin and harmful if inhaled. [13]* Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. [12]Wear appropriate PPE, including:

-

Nitrile or neoprene gloves (inspect before use).

-

Chemical safety goggles and a face shield.

-

A flame-resistant lab coat.

-

-

Handling and Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents. [11][12]* Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. [11] * Eye Contact: Immediately rinse eyes with water for at least 15 minutes, holding the eyelids open. [11] * Inhalation: Move the person to fresh air. [11] * In all cases of exposure, seek immediate medical attention. [12]* Disposal: Dispose of all chemical waste through a licensed chemical destruction plant, following local and national regulations. Do not discharge to sewer systems. [10]

-

PART 4: Applications in Drug Development

The title compound is not an end-product but a valuable intermediate. Its utility stems from the electrophilic nature of the bromomethyl group, which readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for its use as a key building block to introduce the 5-fluoro-1,3-benzothiazole moiety into larger, more complex molecules.

Benzothiazole derivatives have been investigated for a multitude of therapeutic applications, and the ability to easily derivatize this core structure is paramount for developing structure-activity relationships (SAR) in drug discovery campaigns. [14][15]Specifically, they are integral to the synthesis of agents targeting:

-

Oncology: Certain 2-arylbenzothiazoles have shown potent and selective anticancer activity. [14]* Infectious Diseases: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties. [3][16]* Neurodegenerative Diseases: Riluzole, a benzothiazole-containing drug, is used to treat amyotrophic lateral sclerosis (ALS). [2]

References

-

The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Retrieved from [Link]

-

IBI. (n.d.). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.

-

National Institutes of Health. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. PMC - NIH. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). Retrieved from [Link]

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. International Journal of Pharmacy and Pharmaceutical Sciences.

-

PubChemLite. (n.d.). 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

- American Chemical Society. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles.

- Google Patents. (n.d.). DE4420777A1 - Process for the preparation of 4-fluorothiophenol.

-

National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of fluoro benzothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

- Indo American Journal of Pharmaceutical Research. (2013). Synthesis Of Bioactive Molecules Fluoro Substituted Benzothiazole Comprising Potent Heterocyclic Moieties For Biological And Pharmacological Screening. Indo American Journal of Pharmaceutical Research, 3(1).

- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Drug Designing: Open Access. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access.

- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Bromoethyl)-5-fluoro-1,3-benzothiazole. Retrieved from [Link]

-

National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Retrieved from [Link]

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.

- WorldOfChemicals. (n.d.). Exploring 4-Fluorothiophenol: A Key Building Block in Modern Chemical Synthesis. WorldOfChemicals.

-

ResearchGate. (n.d.). Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-5-fluorotoluene. NIST WebBook. Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. longdom.org [longdom.org]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajpr.com [iajpr.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole [webbook.nist.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (CAS No: 143163-70-6). This fluorinated benzothiazole derivative is a key building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This document serves as a detailed resource, consolidating available data on its chemical characteristics, providing insights into its synthesis and reactivity, and discussing its relevance in drug discovery.

Chemical Identity and Physicochemical Properties

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a halogenated heterocyclic compound with the molecular formula C₈H₅BrFNS. The presence of the benzothiazole core, a fluorine atom, and a reactive bromomethyl group makes it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

| Property | Value | Source |

| CAS Number | 143163-70-6 | [1] |

| Molecular Formula | C₈H₅BrFNS | [1] |

| Molecular Weight | 262.10 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Synthesis and Reactivity

The synthesis of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole typically involves a multi-step process starting from a substituted aniline. A general synthetic approach for related fluoro-benzothiazole derivatives involves the reaction of a corresponding fluoroaniline with potassium thiocyanate in the presence of bromine and acetic acid to form the 2-amino-fluorobenzothiazole intermediate.[4][5] Subsequent modifications can then be made to introduce the bromomethyl group at the 2-position.

A plausible synthetic workflow for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is outlined below. This proposed pathway is based on established synthetic methodologies for similar benzothiazole derivatives.[6][7]

Caption: Proposed synthetic workflow for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

The bromomethyl group at the C2 position of the benzothiazole ring is a key functional handle, making the molecule highly reactive towards nucleophiles. This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the benzothiazole ring system.

Spectral Characterization (Predicted)

While experimental spectra for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole are not publicly available, predicted spectral data can provide valuable insights for its identification and characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring and a singlet for the methylene protons of the bromomethyl group. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be affected by the fluorine substituent.

IR Spectroscopy (Predicted): The infrared spectrum is expected to exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds within the molecule.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] The incorporation of a fluorine atom can often enhance the metabolic stability and bioavailability of drug candidates.

The reactive bromomethyl group of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols), researchers can rapidly generate a diverse set of molecules with potential therapeutic applications.

Caption: Role of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is not widely available, information from related compounds such as 2-(bromomethyl)benzothiazole and 2-(bromomethyl)-5,6-difluoro-1,3-benzothiazole can provide guidance on handling precautions.[10][11][12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[12]

-

Inhalation: Avoid breathing dust, fumes, or vapors.[11]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a valuable and reactive building block for the synthesis of novel compounds with potential therapeutic applications. Its fluorinated benzothiazole core and reactive bromomethyl group offer a versatile platform for medicinal chemists to explore new chemical space in the pursuit of innovative drug candidates. While detailed experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in drug discovery.

References

-

2-(BROMOMETHYL)-5,6-DIFLUORO-1,3-BENZOTHIAZOLE Safety Data Sheets - Echemi. (URL: [Link])

- SAFETY DATA SHEET - Fisher Scientific. (URL: not available)

- SAFETY DATA SHEET - Sigma-Aldrich. (URL: not available)

- SAFETY DATA SHEET - Fisher Scientific (2023-09-05). (URL: not available)

- 2-(Bromomethyl)-5-fluorobenzo[d]thiazole (1 x 250 mg) | Reagentia. (URL: not available)

- 1 - Safety D

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: not available)

- 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole - PubChemLite. (URL: not available)

- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - Der Pharma Chemica. (URL: not available)

-

2-Bromo-7-fluoro-6-methoxy-1,3-benzothiazole | C8H5BrFNOS - PubChem. (URL: [Link])

- 2-(bromomethyl)-5-chloro-1,3-benzothiazole | AMERICAN ELEMENTS. (URL: not available)

-

Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening - Oriental Journal of Chemistry. (URL: [Link])

- 2-[(E)-2-[4-(bromomethyl)phenyl]vinyl]-1,3-benzothiazole - SpectraBase. (URL: not available)

-

Benzothiazole | C7H5NS | CID 7222 - PubChem - NIH. (URL: [Link])

- CAS 143163-70-6 2-(ブロモメチル)-5-フルオロベンゾチアゾール 供給 - Guidechem. (URL: not available)

- Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity | Request PDF - ResearchG

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. (URL: not available)

- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (URL: not available)

- Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity - PubMed. (URL: not available)

- Synthesis and biological activities of fluoro benzothiazoles - ResearchG

- 2-bromo-6-fluoro-1,3-benzothiazole (C7H3BrFNS) - PubChemLite. (URL: not available)

Sources

- 1. 2-(Bromomethyl)-5-fluorobenzo[d]thiazole (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. 2-Bromo-7-fluoro-6-methoxy-1,3-benzothiazole | C8H5BrFNOS | CID 177792327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

Spectroscopic Signature of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole: A Predictive Analysis for Structural Elucidation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a key heterocyclic intermediate, valuable in the synthesis of pharmacologically active agents due to the versatile reactivity of the bromomethyl group and the influence of the fluorine substituent on physicochemical properties.[1] Unambiguous structural confirmation of such intermediates is a critical checkpoint in any synthetic workflow, safeguarding the integrity of subsequent drug discovery efforts. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. As experimental data for this specific molecule is not widely published, this document serves as an expert-level predictive framework, grounded in established spectroscopic principles and data from analogous structures, to guide researchers in its identification and characterization.

Rationale and Synthetic Strategy

The benzothiazole core is a cornerstone in medicinal chemistry, and strategic functionalization dictates its biological activity.[1] The introduction of a bromomethyl group at the 2-position provides a reactive electrophilic site, ideal for introducing a variety of nucleophilic side chains. The 5-fluoro substituent can enhance metabolic stability and binding affinity. A robust synthesis and a validated characterization workflow are therefore paramount.

Proposed Synthetic Workflow

A common and effective method for synthesizing 2-alkylated benzothiazoles involves the cyclocondensation of the corresponding 2-aminothiophenol with a carboxylic acid derivative. For the title compound, a logical precursor would be 2-bromoacetic acid reacting with 4-fluoro-2-aminothiophenol.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-aminothiophenol (1.0 eq) and polyphosphoric acid (PPA) (10-15 wt eq).

-

Reagent Addition: Slowly add 2-bromoacetic acid (1.1 eq) to the mixture. The viscosity of PPA necessitates efficient stirring to ensure homogeneity.

-

Cyclization: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralization & Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel to yield the pure product.

Analytical Workflow for Structural Validation

The successful validation of the synthesized compound follows a structured analytical path to confirm its identity and purity unequivocally before its use in further developmental stages.[1]

Caption: Workflow from synthesis to structural validation.

Predicted Spectroscopic Data & Interpretation

The following sections detail the expected spectroscopic signature of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing precise information on the atomic connectivity and chemical environment.[1] For this molecule, both ¹H and ¹³C NMR will provide definitive proof of structure, with the fluorine atom creating characteristic splitting patterns.

Caption: Structure of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The solvent of choice for analysis would be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |

| ~ 7.95 | Doublet of doublets (dd) | 1H | H-7 | Coupled to H-6 (ortho, J ≈ 9.0 Hz) and H-4 (meta, J ≈ 2.5 Hz). |

| ~ 7.78 | Doublet of doublets (dd) | 1H | H-4 | Coupled to H-6 (meta through F, J ≈ 4.5 Hz) and H-7 (meta, J ≈ 2.5 Hz). The electron-withdrawing nature of the adjacent nitrogen and fluorine deshields this proton. |

| ~ 7.25 | Triplet of doublets (td) | 1H | H-6 | Coupled to H-7 (ortho, J ≈ 9.0 Hz) and the fluorine at C-5 (ortho, J_HF ≈ 9.0 Hz), appearing as a triplet. Also shows smaller coupling to H-4. |

| ~ 4.85 | Singlet (s) | 2H | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the benzothiazole ring, resulting in a downfield shift. No adjacent protons lead to a singlet. |

¹³C NMR Spectroscopy

The carbon spectrum will be highly informative due to the large coupling constants between carbon and fluorine (J_CF).

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) | Assignment | Rationale |

| ~ 168.5 | d, J ≈ 10-15 Hz | C-2 | The imine carbon of the thiazole ring, deshielded. Shows a small coupling to the fluorine four bonds away. |

| ~ 159.5 | d, ¹J_CF ≈ 245 Hz | C-5 | Directly attached to fluorine, exhibiting a very large one-bond C-F coupling constant and a significant downfield shift. |

| ~ 148.0 | s | C-7a | Quaternary carbon at the ring junction. |

| ~ 136.5 | d, J ≈ 10 Hz | C-3a | Quaternary carbon at the ring junction, adjacent to N and S. Shows coupling to fluorine. |

| ~ 124.0 | d, J ≈ 9 Hz | C-7 | Coupled to the fluorine at C-5. |

| ~ 116.0 | d, J ≈ 25 Hz | C-6 | Shows a significant two-bond C-F coupling. |

| ~ 110.0 | d, J ≈ 25 Hz | C-4 | Also shows a significant two-bond C-F coupling. |

| ~ 30.0 | s | -CH₂Br | The aliphatic carbon is shielded relative to the aromatic carbons but is shifted downfield by the attached bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups within the molecule. The analysis is typically performed on a solid sample using an ATR-FTIR spectrometer.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3080-3050 | C-H Aromatic Stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2960-2920 | C-H Aliphatic Stretch | Weak | Corresponds to the -CH₂- group. |

| ~ 1610, 1560, 1470 | C=C and C=N Aromatic Ring Stretch | Strong-Medium | These absorptions are characteristic of the benzothiazole core.[2] |

| ~ 1250 | C-F Stretch | Strong | A strong, characteristic absorption for aryl-fluoride bonds. |

| ~ 880, 820 | C-H Out-of-plane Bending | Strong | The substitution pattern on the benzene ring dictates these bands. |

| ~ 650 | C-Br Stretch | Medium | Corresponds to the alkyl bromide functional group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its elemental composition. Electron Ionization (EI) is a standard method for this analysis.

Expected Data:

-

Molecular Formula: C₈H₅BrFNS

-

Exact Mass: 244.93 g/mol

-

Key Feature: The molecular ion peak (M⁺) will appear as a characteristic doublet with nearly equal intensity (1:1 ratio) due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. Therefore, peaks will be observed at m/z ≈ 245 and m/z ≈ 247.

Predicted Fragmentation Pathway:

The primary fragmentation event is the loss of the bromine radical, which is a good leaving group, to form a stable resonance-stabilized cation. This fragment is expected to be the base peak.

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Predicted Crystal Structure of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Abstract

The benzothiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its broad spectrum of biological activities and versatile physicochemical properties.[1][2][3] This guide provides a comprehensive analysis of the predicted crystal structure of a promising derivative, 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. While an experimentally determined crystal structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[4][5], this document leverages data from closely related analogues to offer a robust predictive model of its molecular geometry, supramolecular organization, and potential for rational drug design.

Introduction: The Significance of the Benzothiazole Core

Benzothiazole, a bicyclic heterocyclic system, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][6][7] The structural rigidity of the benzothiazole core, combined with its capacity for diverse intermolecular interactions, makes it an ideal platform for designing molecules that can bind with high affinity and specificity to biological targets. The introduction of a fluorine atom at the 5-position and a bromomethyl group at the 2-position, as in the title compound, is anticipated to significantly modulate its electronic profile and provide a reactive handle for further chemical elaboration, making it a molecule of considerable interest for the development of novel therapeutics.

Synthesis and Crystallization Strategy

A plausible synthetic route to 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole can be conceptualized based on established methodologies for benzothiazole synthesis.[6] A common approach involves the condensation of a substituted 2-aminothiophenol with a suitable carboxylic acid derivative.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Experimental Protocol: Single Crystal Growth

-

Dissolution : Dissolve the synthesized 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in a minimal amount of a suitable solvent system (e.g., ethanol/chloroform mixture) at a slightly elevated temperature to ensure complete solubilization.

-

Slow Evaporation : Allow the solvent to evaporate slowly at room temperature in a loosely covered container. This gradual process encourages the formation of well-ordered single crystals.

-

Vapor Diffusion : Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and place this solution in a sealed container with a vial of a less volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Crystal Harvesting : Once suitable single crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

Molecular Structure: A Predictive Analysis

In the absence of experimental data, the molecular geometry of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole can be predicted by analyzing the structures of analogous compounds. The benzothiazole ring system is expected to be essentially planar.

Caption: Predicted molecular structure of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Predicted Structural Parameters

The following table presents predicted bond lengths and angles based on data from related crystal structures. These values provide a reasonable approximation of the molecule's geometry.

| Parameter | Predicted Value | Basis of Prediction |

| C-S (thiazole) | ~1.74 Å | Based on typical C-S single bond lengths in benzothiazoles. |

| C=N (thiazole) | ~1.29 Å | Reflective of the C=N double bond character in the thiazole ring. |

| C-F | ~1.35 Å | Typical C-F bond length on an aromatic ring. |

| C-Br | ~1.94 Å | Standard C-Br single bond length. |

| C-S-C angle | ~88° | Characteristic of the thiazole ring geometry. |

| Benzothiazole Planarity | High | The fused ring system is expected to be nearly planar. |

Supramolecular Assembly: A Comparative Discussion

The crystal packing of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole will be governed by a network of non-covalent interactions. Analysis of related structures suggests the following interactions will be key.

Potential Intermolecular Interactions

-

Halogen Bonding : The bromine atom of the bromomethyl group can act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of neighboring molecules.

-

π-π Stacking : The planar benzothiazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···N/F/S Hydrogen Bonds : Weak hydrogen bonds involving the aromatic and methylene hydrogens as donors and the nitrogen, fluorine, or sulfur atoms as acceptors are also anticipated to play a role in the crystal packing.

Caption: Predicted key intermolecular interactions in the crystal lattice.

Crystallographic Data of a Related Compound

To provide a tangible reference, the following table summarizes the crystallographic data for the co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid.[2] This data illustrates the typical parameters for a benzothiazole derivative.

| Parameter | 2-aminobenzothiazole with 4-fluorobenzoic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7869(14) |

| b (Å) | 4.0326(5) |

| c (Å) | 27.625(3) |

| β (°) | 92.731(10) |

| Volume (ų) | 1311.6(3) |

| Z | 4 |

Implications for Rational Drug Design

The structural features of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole offer several advantages for drug development:

-

Reactive Handle : The bromomethyl group is a versatile synthetic handle, allowing for the covalent attachment of this scaffold to other pharmacophores or for its use as a targeted covalent inhibitor.

-

Modulated Lipophilicity and Metabolism : The fluorine atom can enhance metabolic stability and membrane permeability, crucial pharmacokinetic properties.

-

Scaffold for Diverse Interactions : The benzothiazole core provides a rigid framework for orienting substituents to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Conclusion

While the experimental crystal structure of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole remains to be determined, this guide provides a detailed, predictive analysis based on the established principles of structural chemistry and data from closely related compounds. The insights into its molecular geometry, potential intermolecular interactions, and strategic importance for drug design underscore the need for its synthesis and crystallographic characterization. Such experimental work would be invaluable for validating the predictions made herein and for accelerating the development of novel benzothiazole-based therapeutics.

References

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

-

European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

-

PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available from: [Link]

-

RSC Publishing. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Available from: [Link]

-

NIH. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

-

NIH. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Available from: [Link]

-

NIH. Crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol. Available from: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

-

CCDC. CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

-

NIH. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Available from: [Link]

Sources

- 1. PubChemLite - 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole (C8H5BrFNS) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 3. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Topic: In Vitro Screening of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Unveiling Therapeutic Potential

Foreword: The Rationale and the Opportunity

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The inherent bioactivity of this bicyclic heterocycle makes it a compelling starting point for drug discovery campaigns. This guide focuses on a specific, rationally designed subclass: analogs of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

The inclusion of a fluorine atom at the 5-position is a strategic choice to enhance metabolic stability and modulate electronic properties, a common tactic in modern drug design.[5] The 2-(bromomethyl) group provides a reactive electrophilic center, suggesting these analogs may act as covalent inhibitors or alkylating agents, capable of forming stable bonds with biological targets. It also serves as a versatile synthetic handle for creating a diverse chemical library.

This document is structured not as a rigid protocol, but as a strategic workflow. It provides the causal logic behind experimental choices, detailed methodologies for a tiered screening cascade, and the framework for interpreting the resulting data to identify promising lead candidates.

Part 1: The Screening Cascade: A Strategy for Efficient Discovery

A successful screening campaign requires a logical progression from broad, high-throughput methods to more complex, mechanism-of-action studies. This tiered approach, or "screening cascade," ensures that resources are focused on the most promising compounds.

Our strategy begins with a primary screen for general cytotoxicity against a panel of cancer cell lines, reflecting the well-documented antitumor potential of benzothiazoles.[3][6][7] Hits from this primary screen are then advanced to a suite of secondary assays to elucidate their mechanism of action, exploring induction of apoptosis, modulation of key signaling pathways like NF-κB, and generation of oxidative stress. A parallel screen for antimicrobial activity will also be conducted to explore the broader therapeutic potential of the library.

Caption: A tiered workflow for in vitro screening of benzothiazole analogs.

Part 2: Primary Screening Protocol: Assessing Cytotoxicity

The initial step is to identify which analogs possess cytotoxic activity against cancer cells. The MTT assay is a robust, colorimetric method that serves as an excellent primary screen. It measures the metabolic activity of cells, which correlates with cell viability.[8] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

-

Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 7.5 x 10⁴ cells/mL in complete culture medium.[10]

-

Dispense 100 µL of the cell suspension (7,500 cells) into each well of a 96-well flat-bottom plate.[10]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare stock solutions of the benzothiazole analogs in sterile DMSO.

-

For the primary single-point screen, dilute the compounds in culture medium to a final concentration of 10 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" (medium with DMSO) and "blank" (medium only).

-

Incubate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[11]

-

Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[8][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

-

Data Analysis (for Dose-Response):

-

For compounds identified as "hits" (e.g., >50% growth inhibition), repeat the assay using a range of concentrations (e.g., 8-point, two-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC₅₀).

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Part 3: Secondary Assays: Elucidating the Mechanism of Action

Compounds demonstrating potent cytotoxicity must be further investigated to understand how they kill cancer cells. This is critical for lead optimization and predicting in vivo efficacy.

Apoptosis Induction: Caspase-Glo 3/7 Assay

Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[12] These enzymes are responsible for cleaving cellular substrates, leading to the dismantling of the cell.[13] We can measure their activity using a luminogenic substrate.

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol. Use concentrations around the IC₅₀ value for each compound. Incubate for a shorter period (e.g., 24 hours) to capture early apoptotic events.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) and luciferase.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently on a plate shaker for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence is directly proportional to the amount of active caspase-3/7.

Caption: Simplified caspase activation cascade in apoptosis.

NF-κB Pathway Modulation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[14] In many cancers, this pathway is constitutively active, protecting tumor cells from apoptosis and promoting proliferation.[15][16] Inhibiting NF-κB is therefore a validated anticancer strategy.

Caption: Overview of the canonical NF-κB signaling pathway.

A reporter gene assay is an effective way to screen for pathway inhibition. In this system, cells are engineered to express a reporter protein (like luciferase) under the control of an NF-κB response element. Inhibition of the pathway leads to a decrease in the reporter signal.

Oxidative Stress Induction

Many cytotoxic compounds exert their effects by increasing intracellular levels of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[17] Excessive ROS can damage DNA, proteins, and lipids, leading to cell death.[18]

Protocol: Intracellular ROS Detection

-

Cell Culture: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Probe Loading:

-

Remove the culture medium.

-

Load the cells with 5 µM CM-H₂DCFDA probe in serum-free medium.[19] This non-fluorescent probe becomes fluorescent upon oxidation by ROS inside the cell.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Treatment:

-

Wash the cells once with warm PBS to remove excess probe.

-

Add 100 µL of medium containing the test compounds (at IC₅₀ concentrations). Include a positive control (e.g., H₂O₂) and an untreated control.

-

Incubate for a desired time period (e.g., 1-6 hours).

-

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[19] An increase in fluorescence indicates a rise in intracellular ROS.

Part 4: Antimicrobial Screening

The benzothiazole scaffold is also known for its antimicrobial properties.[1][20] A parallel screen can efficiently determine if any analogs have potential as antibacterial or antifungal agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[21][22]

Protocol: Broth Microdilution for MIC Determination

-

Preparation:

-

In a 96-well plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells 2 through 12.

-

Add 100 µL of the test compound (at the highest desired concentration) to well 1.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

-

-

Inoculation:

-

Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

-

Dilute the inoculum and add 50 µL to wells 1 through 11, resulting in a final volume of 100 µL per well.

-

-

Incubation and Reading:

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]

-

Part 5: Data Synthesis and Lead Identification

The final step is to collate and analyze the data from all assays to build a structure-activity relationship (SAR) and select lead candidates.

Hypothetical Data Summary

| Analog ID | Modification | IC₅₀ (MCF-7, µM) | Caspase-3/7 Activation (Fold Change) | ROS Induction (Fold Change) | MIC (S. aureus, µg/mL) |

| BTZ-F-01 | R = H (Parent) | 8.5 | 3.2 | 1.5 | 64 |

| BTZ-F-02 | R = 4-Cl | 2.1 | 5.8 | 1.8 | 16 |

| BTZ-F-03 | R = 4-OCH₃ | 15.2 | 2.1 | 1.2 | >128 |

| BTZ-F-04 | R = 4-NO₂ | 1.5 | 6.5 | 4.1 | 32 |

| BTZ-F-05 | 2-CH₂-N₃ (Azide replacement) | >50 | 1.1 | 1.0 | >128 |

Interpretation:

-

BTZ-F-02 and BTZ-F-04 are the most potent anticancer agents.

-

The high caspase activation for these two compounds suggests they induce apoptosis.

-

BTZ-F-04 also significantly induces ROS, pointing to a multi-faceted mechanism of action.

-

Replacing the bromo group with an azide (BTZ-F-05 ) abolishes activity, indicating the electrophilic nature of the 2-bromomethyl group is crucial.

-

BTZ-F-02 shows the best combined anticancer and antibacterial activity, making it a strong candidate for further development.

By integrating data from a logical screening cascade, we can efficiently identify bioactive 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole analogs and build a robust understanding of their therapeutic potential, paving the way for the next stages of drug discovery.

References

- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT assay protocol. (n.d.). Abcam.

- Taniguchi, K., & Karin, M. (2018). Role of the NFκB-signaling pathway in cancer. PMC.

- Pop, C., & Salvesen, G. S. (2008). Apoptosis-associated caspase activation assays. Methods.

- Forkuo, G. S., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology.

- Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.

- MTT Proliferation Assay Protocol. (2015). ResearchGate.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Research J. Pharm. and Tech.

- Xia, Y., et al. (2014). NF-κB, an active player in human cancers. PMC.

- Analysing caspase activation and caspase activity in apoptotic cells. (2009). Methods in Molecular Biology.

- Asati, V., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.

- Xia, C., et al. (2023). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology.

- Gul, S., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery.

- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics.

- A comprehensive review on in-vitro methods for anti- microbial activity. (2023). World Journal of Advanced Research and Reviews.

- Hassan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.

- NF-κB. (n.d.). Wikipedia.

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Asian Journal of Pharmaceutical Research.

- Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.

- (PDF) Benzothiazoles: A new profile of biological activities. (2007). ResearchGate.

- What is an Inhibition Assay? (n.d.). Biobide.

- Krumm, A. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research.

- Caspase Activity Assay. (n.d.). Creative Bioarray.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.

- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs.

- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.

- D’Arrigo, M., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.

- Caspase Assays. (n.d.). Thermo Fisher Scientific.

- Analysing Caspase Activation and Caspase Activity in Apoptotic Cells. (n.d.). Springer Nature Experiments.

- (PDF) A comprehensive review on in-vitro methods for anti- microbial activity. (2023). ResearchGate.

- functional in vitro assays for drug discovery. (2023). YouTube.

- Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021). JoVE.

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.

- Enzyme Inhibition Studies. (n.d.). BioIVT.

- Response of Oral and Skin Keratinocytes to Oxidative Stress. (n.d.). MDPI.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research.

- Abdel-Maksoud, M. S., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.

- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica.

- Shchegravina, E. S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules.

- (PDF) Screening of Invitro Anti Inflammatory Activity of Some Newly Synthesized Fluorinated Benzothiazol. (2015). ResearchGate.

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] This technical guide focuses on a particularly valuable, functionalized derivative: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. The strategic placement of a reactive bromomethyl group at the 2-position, combined with the electronic influence of a fluorine atom at the 5-position, renders this molecule a highly versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, reactivity, and application of this scaffold, supported by detailed experimental protocols and an exploration of its utility in the development of targeted therapies, particularly in the realms of oncology and kinase inhibition.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives have garnered significant attention from medicinal chemists due to their diverse pharmacological activities. This bicyclic system, composed of a benzene ring fused to a thiazole ring, serves as the foundation for numerous compounds with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4] The versatility of the benzothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[5] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and bioavailability.

The subject of this guide, 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, is a key intermediate that capitalizes on these favorable attributes. The bromomethyl group at the 2-position acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity provides a straightforward and efficient means to introduce a diverse range of functionalities, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

A direct, one-pot synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is not prominently described in the literature. However, a reliable and efficient two-step synthetic route can be employed, starting from commercially available precursors. This approach involves the initial synthesis of 2-methyl-5-fluorobenzothiazole, followed by a selective free-radical bromination of the methyl group.

Caption: A two-step synthesis of the target scaffold.

Step 1: Synthesis of 2-Methyl-5-fluorobenzothiazole

The synthesis of the 2-methyl substituted benzothiazole precursor can be achieved through the condensation of 2-amino-4-fluorothiophenol with acetic anhydride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring.

Experimental Protocol: Synthesis of 2-Methyl-5-fluorobenzothiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluorothiophenol (1.0 eq.) in a minimal amount of glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.2 eq.) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-water with stirring.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-methyl-5-fluorobenzothiazole as a crystalline solid.

Step 2: Free-Radical Bromination of 2-Methyl-5-fluorobenzothiazole

The conversion of the 2-methyl group to a 2-bromomethyl group is effectively carried out via a free-radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[6][7] This reaction is typically performed in a non-polar solvent under reflux conditions.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-fluorobenzothiazole (1.0 eq.) and a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator like AIBN (0.05 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.[8] Maintain the reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Reactivity and Synthetic Utility

The 2-(bromomethyl) group of the scaffold is a highly reactive electrophilic handle, making it an ideal substrate for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse chemical moieties, which is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships.

Caption: Versatile derivatization of the core scaffold.

N-Alkylation: Synthesis of 2-(Aminomethyl) Derivatives

The reaction of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with primary or secondary amines readily yields the corresponding 2-(aminomethyl)benzothiazole derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: To this solution, add a solution of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq.) in the same solvent dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

S-Alkylation: Synthesis of 2-(Thioether) Derivatives

Thiol nucleophiles react efficiently with the bromomethyl group to form stable thioether linkages. This reaction is often performed under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity.

Experimental Protocol: General Procedure for S-Alkylation

-

Reaction Setup: Dissolve the thiol (1.1 eq.) in a suitable solvent such as DMF or ethanol.

-

Base Addition: Add a base like potassium carbonate or sodium hydride (1.2 eq.) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

-

Reagent Addition: Add a solution of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq.) in the same solvent.

-

Reaction Conditions: Stir the reaction at room temperature for 2-6 hours.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for N-alkylation.

Applications in Medicinal Chemistry: Case Studies

The 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole scaffold has been implicitly utilized in the synthesis of various biologically active molecules, particularly as inhibitors of protein kinases. The methylene linker provides optimal spacing and flexibility for the benzothiazole moiety to interact with the target protein, while the diverse functionalities introduced via nucleophilic substitution can be tailored to occupy specific binding pockets.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, and the benzothiazole scaffold is well-suited for this purpose.[9] The derivatization of the 2-(bromomethyl) group allows for the introduction of solubilizing groups or moieties that can form key hydrogen bonds within the kinase active site.

Table 1: Exemplary Kinase Inhibitor Scaffolds Derived from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

| Derivative Class | R-Group Example | Target Kinase (Hypothetical) |

| 2-(Aminomethyl) | 4-Morpholinopiperidine | GSK-3, ROCK-II[10] |

| 2-(Thioether) | 2-Mercaptopyrimidine | JNK[11] |

| 2-(Ether) | 4-Hydroxypiperidine | ITK[12] |

Anticancer Agents

The benzothiazole nucleus is a key component of several potent anticancer agents.[2][4][13][14] The ability to rapidly generate a library of derivatives from the 2-(bromomethyl) scaffold is highly advantageous in the hit-to-lead and lead optimization phases of anticancer drug discovery. For instance, the introduction of various substituted anilines or phenols can modulate the cytotoxic profile and selectivity of the resulting compounds.

Conclusion

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole represents a highly valuable and versatile scaffold for medicinal chemists. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the construction of diverse compound libraries. The inherent biological relevance of the fluorinated benzothiazole core, combined with the synthetic flexibility offered by the 2-(bromomethyl) group, ensures that this scaffold will continue to be a valuable tool in the quest for novel and effective therapeutic agents. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this powerful building block in their drug discovery endeavors.

References

-

Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. G. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455. [Link]

-

Al-Harthy, T., Zoghaib, W. M., Pflüger, M., Schöpel, M., Önder, K., Reitsammer, M., Hundsberger, H., Stoll, R., & Abdel-Jalil, R. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2993. [Link]

-

Sharma, P., Kumar, A., & Sharma, P. (2020). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 10(11), 1288. [Link]

-

Shaaban, M. R., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(7), 1735. [Link]

-

Javaid, K., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1729-1754. [Link]

-

Moghaddam, F. M., & Zargarani, D. (2016). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 21(10), 1339. [Link]

-

Abdel-rahman, H. M., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31657-31675. [Link]

-

Supporting information - The Royal Society of Chemistry. (2012). [Link]

-

Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 126, 964-976. [Link]

- Komatsu, H., et al. (1996). 2-arylthiazole derivatives and pharmaceutical composition thereof. U.S.

-

El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1368945. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European journal of medicinal chemistry, 126, 964-976. [Link]

-

Frentizole, bentaluron and methabenzthiazuron are examples of UBTs used for treatment of rheumatoid arthritis and as wood preservatives and herbicides in winter corn crops, respectively. [Link]

-

Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1729-1754. [Link]

-

Gurupadayya, B. M., et al. (2012). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 4(5), 1864-1873. [Link]

-

Allen, C. F. H., & VanAllan, J. A. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 11. [Link]

-